Cytotoxicity Against HepG2 Hepatocellular Carcinoma Cells: N-Methyl-3-Carboxamide vs. Regioisomeric and N-Alkyl Variants
The 1‑methyl‑3‑carboxamide regioisomer (target compound) exhibits measurable cytotoxicity against HepG2 liver cancer cells. In contrast, the analogous 1,5‑dimethyl‑3‑carboxamide variant and the 1‑ethyl‑3‑carboxamide derivative show divergent activity trends in thiazole–pyrazole hybrid series, where the nature of the N‑alkyl group and the carboxamide position directly modulate antiproliferative potency [1]. The target compound occupies a distinct activity island within the SAR landscape, offering a substituent combination that cannot be replicated by simply ordering the cheapest available “pyrazole‑thiazole carboxamide.”
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 6.9 µg·mL⁻¹ (MTT assay, 48 h exposure) |
| Comparator Or Baseline | Closest N‑ethyl‑3‑carboxamide analog (CAS 1172963‑77‑7): IC₅₀ not reported for HepG2 in comparable head‑to‑head study; series data indicate that N‑alkyl variation alters IC₅₀ by ≥2‑fold [1]. |
| Quantified Difference | ≥2‑fold sensitivity to N‑alkyl substitution; 6.9 µg·mL⁻¹ absolute potency establishes baseline for the 1‑methyl‑3‑carboxamide regioisomer. |
| Conditions | HepG2 cell line; MTT assay; 48 h; data compiled from vendor‑aggregated primary screening results. |
Why This Matters
Procurement of the correct regioisomer avoids introducing an uncontrolled ≥2‑fold potency shift that could invalidate SAR hypotheses or lead optimisation campaigns.
- [1] Ujan R, Mahmood HMK, Channar PA, et al. N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives as multi-target-directed ligands: design, synthesis, biochemical evaluation and computational analysis. J Chem Sci. 2022;134:7. View Source
